2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole
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Overview
Description
2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole is a synthetic organic compound characterized by the presence of a thiazole ring and a difluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole typically involves the reaction of 3,3-difluorocyclobutanol with a thiazole derivative. One common method includes the use of ethyl 3,3-difluorocyclobutanecarboxylate as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The thiazole ring may participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: A related compound used as an intermediate in organic synthesis.
2-[(3,3-Difluorocyclobutyl)methoxy]pyridin-4-ylmethanamine: Another compound with a similar difluorocyclobutyl group, used in medicinal chemistry.
Uniqueness
2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole is unique due to the combination of the difluorocyclobutyl group and the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole is a synthetic compound within the thiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring linked to a difluorocyclobutyl group via a methoxy connection. This structural arrangement is believed to enhance its biological activity through improved binding affinity to target proteins.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Thiazoles have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Many thiazole derivatives have been identified as potential anticancer agents, inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Antiparasitic Effects : Some studies have reported the efficacy of thiazole compounds against protozoan parasites.
Anticancer Activity
A significant body of research has focused on the anticancer properties of thiazole derivatives. For example:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H929 (multiple myeloma) with IC50 values ranging from 10.03 to 54.58 µg/mL .
- Mechanism of Action : The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics similar to established chemotherapeutic agents like colchicine .
Antimicrobial Activity
The antimicrobial potential of thiazoles has also been extensively studied:
- Inhibition of Pathogenic Strains : Studies have shown that certain thiazole derivatives can inhibit the growth of pathogenic fungi such as Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antifungals like fluconazole .
- Broad Spectrum : The compound has demonstrated activity against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antitumor Efficacy :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NOS/c9-8(10)3-6(4-8)5-12-7-11-1-2-13-7/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIBUJCIPGZWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.